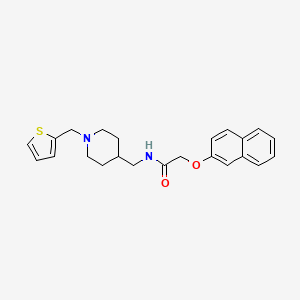

2-(naphthalen-2-yloxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide

Description

BenchChem offers high-quality 2-(naphthalen-2-yloxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(naphthalen-2-yloxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-naphthalen-2-yloxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2S/c26-23(17-27-21-8-7-19-4-1-2-5-20(19)14-21)24-15-18-9-11-25(12-10-18)16-22-6-3-13-28-22/h1-8,13-14,18H,9-12,15-17H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPZBOYTYHVNBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)COC2=CC3=CC=CC=C3C=C2)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(naphthalen-2-yloxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution of naphthalen-2-ol with a piperidine derivative, followed by acylation to introduce the acetamide functional group. This multi-step synthetic route allows for the incorporation of various substituents that can modulate biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds structurally similar to 2-(naphthalen-2-yloxy)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives containing naphthalene and thiophene moieties have shown promising results against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2b | E. coli | 25 µg/mL |

| 2i | S. aureus | 50 µg/mL |

| 2c | S. typhi | 75 µg/mL |

These results suggest that the presence of the naphthalene and thiophene groups may enhance the antimicrobial efficacy of the compound, potentially through mechanisms involving disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anticancer Activity

The anticancer potential of related compounds has also been explored. Studies have demonstrated that certain piperidine derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways. For example, compounds with similar structures have shown cytotoxic effects in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

Case Study 1: Antimicrobial Evaluation

In a recent investigation, a series of naphthalene derivatives were synthesized and screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that compounds with thiophene substitutions exhibited enhanced activity, with some achieving MIC values lower than those of standard antibiotics like levofloxacin .

Case Study 2: Anticancer Mechanisms

Another study focused on the anticancer properties of piperidine-based compounds, revealing that these molecules could trigger apoptosis through caspase activation and mitochondrial disruption. The findings highlighted the importance of structural features in determining biological activity, emphasizing how modifications to the naphthalene or piperidine rings could lead to improved efficacy against cancer cells .

Q & A

Basic: What synthetic methodologies are typically employed for constructing the piperidine and thiophene moieties in this compound?

Methodological Answer:

The synthesis involves sequential alkylation and coupling reactions:

- Piperidine modification : Thiophen-2-ylmethyl groups are introduced via nucleophilic substitution. For example, reacting 1-(thiophen-2-ylmethyl)piperidin-4-amine with alkyl halides under basic conditions (K₂CO₃/DMF) .

- Naphthalene coupling : A Williamson ether synthesis links naphthalen-2-ol to the acetamide core using propargyl bromide or chloroacetamide intermediates. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) may connect triazole-containing analogs .

Table 1: Key Reaction Conditions for Piperidine-Thiophene Coupling

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Piperidine alkylation | K₂CO₃, DMF, propargyl bromide, 60°C, 6h | Introduce alkynyl groups |

| Naphthalene etherification | Chloroacetamide, NaH, THF, RT, 12h | Form 2-(naphthalen-2-yloxy)acetamide |

| CuAAC cycloaddition | Cu(OAc)₂, tert-BuOH/H₂O, RT, 8h | Link azide/alkyne intermediates |

Advanced: How can researchers address contradictions in spectroscopic data during structural validation?

Methodological Answer:

Discrepancies between experimental and theoretical data require multi-technique validation:

- HRMS : Confirm molecular formula (e.g., [M+H]⁺ observed at 404.1348 vs. calculated 404.1359 for analog 6b) .

- 2D NMR : Use HSQC and HMBC to resolve ambiguous ¹H/¹³C assignments (e.g., distinguishing OCH₂ from NCH₂ groups) .

- Computational validation : Density functional theory (DFT) predicts NMR chemical shifts within ±1 ppm accuracy, resolving conflicts in aromatic regions .

Basic: What analytical techniques are critical for characterizing purity and structure?

Methodological Answer:

- HPLC : Assess purity (>95% via C18 column, acetonitrile/water gradient) .

- IR spectroscopy : Identify amide C=O stretches (~1670–1682 cm⁻¹) and nitro groups (1504 cm⁻¹) .

- Multinuclear NMR : ¹H NMR detects ether linkages (δ 5.48 ppm, -OCH₂), while ¹³C NMR confirms carbonyls (δ 165.0 ppm) .

Table 2: Spectroscopic Markers for Structural Validation

| Technique | Diagnostic Peaks/Chemical Shifts | Functional Group |

|---|---|---|

| IR | 1671–1682 cm⁻¹ (C=O) | Amide carbonyl |

| ¹H NMR | 5.38–5.48 ppm (s, 2H, -OCH₂) | Ether linkage |

| ¹³C NMR | 165.0 ppm (C=O) | Amide carbonyl |

Advanced: What strategies optimize multi-step synthesis yields?

Methodological Answer:

- Solvent optimization : Use tert-BuOH/H₂O (3:1) for CuAAC to enhance solubility and reduce side reactions .

- Catalyst loading : 10 mol% Cu(OAc)₂ maximizes cycloaddition efficiency (yield: 75–85%) .

- Intermediate purification : Recrystallize Boc-protected intermediates with ethanol to achieve >90% purity before deprotection .

Table 3: Yield Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Reaction time | 6–8 h (CuAAC) | 15% increase |

| Temperature | RT (vs. reflux) | Reduced byproducts |

| Purification | Ethanol recrystallization | Purity >95% |

Basic: How is pharmacological activity assessed for this compound?

Methodological Answer:

- Receptor binding assays : Radioligand displacement (e.g., [³H]DAMGO for µ-opioid receptors) determines affinity (Ki < 100 nM in analogs) .

- Functional assays : Measure cAMP accumulation in HEK293 cells transfected with target receptors .

- Selectivity screening : Profile against σ, δ, and κ receptors to assess specificity .

Advanced: How do computational methods predict cycloaddition regioselectivity?

Methodological Answer:

- DFT calculations : Analyze transition-state energies to predict 1,4- vs. 1,5-regioisomers in CuAAC. For example, ΔG‡ differences of 2–3 kcal/mol favor 1,4-products .

- Molecular docking : Simulate interactions between the compound and biological targets (e.g., opioid receptors) to prioritize synthetic targets .

- ICReDD’s workflow : Combine quantum mechanics (QM) and machine learning to screen solvent/catalyst combinations, reducing experimental trials by 70% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.